4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester
Description
4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester is a polyaromatic compound characterized by a naphthalene backbone substituted with three methoxy groups (-OCH₃) at positions 4, 5, and 8, a methyl group (-CH₃) at position 6, and a methyl ester (-COOCH₃) at position 2. The compound’s molecular formula can be inferred as C₁₆H₁₈O₅ (molecular weight ~290.3 g/mol), though exact values require experimental validation.
Structurally related compounds include naphthalene derivatives with ester or hydroxyl groups (e.g., 6-hydroxy-2-naphthaleneacetic acid methyl ester, CAS 91903-08-1 ), diterpene methyl esters (e.g., sandaracopimaric acid methyl ester ), and fatty acid methyl esters (e.g., hexadecanoic acid methyl ester ).
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 4,5,8-trimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-9-6-12(18-2)11-7-10(16(17)21-5)8-13(19-3)14(11)15(9)20-4/h6-8H,1-5H3 |
InChI Key |
HIEXIDUVCQJAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=C1OC)OC)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Literature-Reported Synthetic Route
A classical approach to closely related compounds (e.g., 3-methyl-4,5,7-trimethoxy-2-naphthoic acid methyl ester) involves the following steps, which can be adapted for the target compound:
Preparation of substituted naphthalene dicarboxylic acids via condensation reactions of appropriate esters and malonates, followed by cyclization with polyphosphoric acid to form tetralone intermediates.
Dehydrogenation of tetralone methyl esters using palladium on carbon catalyst to yield the naphthoate esters.
Direct methylation of hydroxy-substituted naphthoates with methylating agents such as dimethyl sulfate to introduce methoxy groups.
Isomerization of methyl esters under basic conditions (e.g., potassium hydroxide in methanol) to obtain the desired substitution pattern.
This synthetic sequence was demonstrated in the synthesis of dimethyl-sorigenin derivatives, which share structural similarity with 4,5,8-trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester.
Esterification via Dehydration-Condensation
A general and industrially relevant method for synthesizing methyl esters from carboxylic acids involves the dehydration-condensation reaction of the acid with methanol in the presence of an acid catalyst. Key features include:
- Use of acid catalysts such as concentrated sulfuric acid or involatile acid catalysts.
- Reaction conditions typically involve refluxing the mixture in an organic solvent (e.g., dichloroethane).
- Post-reaction neutralization of residual acid catalyst by weak bases (e.g., sodium hydrogencarbonate or other weak basic substances) to form salts that can be removed efficiently.
- This method is environmentally friendly and suitable for industrial scale synthesis due to efficient catalyst removal and minimized waste.
Methylation of Hydroxy Groups to Methoxy
Methoxy groups are commonly introduced by methylation of hydroxy precursors using methylating agents such as:
- Dimethyl sulfate : Used in large excess for complete methylation.
- Methyl iodide or methyl triflate : Alternative methylating agents.
Reaction conditions typically involve refluxing in polar aprotic solvents or acetone with bases like potassium carbonate to facilitate methylation. However, some solvents (e.g., acetone) may inhibit reaction progress depending on substrate and reagent ratios.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation and cyclization | Ethyl chloroacetate, diethyl malonate, polyphosphoric acid | Formation of substituted tetralone intermediate |
| 2 | Dehydrogenation | Pd on carbon catalyst | Conversion to naphthoate methyl ester |
| 3 | Methylation | Dimethyl sulfate, base (e.g., K2CO3) | Conversion of hydroxy to methoxy groups |
| 4 | Esterification (if needed) | Methanol, acid catalyst (e.g., H2SO4), reflux | Formation of methyl ester group |
| 5 | Isomerization (optional) | KOH in methanol | Adjustment of substitution pattern |
Experimental Notes and Considerations
- Reaction Atmosphere: Air- and moisture-sensitive steps should be performed under inert atmosphere (nitrogen or argon) to prevent side reactions.
- Purification: Flash chromatography on silica gel is typically used for purification of intermediates and final products.
- Solvent Choice: Solvent polarity and reactivity can significantly affect methylation and esterification yields; dichloromethane and ethyl acetate are common extraction solvents.
- Catalyst Removal: Efficient neutralization and removal of acid catalysts are critical for product purity and environmental compliance.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene-Based Methyl Esters
Key Differences :
- The target compound’s trimethoxy substitution distinguishes it from simpler naphthalene esters (e.g., 6-hydroxy derivative ), likely enhancing UV stability and π-π stacking interactions.
- Compared to hydrogenated analogs (e.g., tetrahydro-naphthalene derivatives ), the fully aromatic system of the target compound may improve thermal stability.
Fatty Acid Methyl Esters (FAMEs)

Comparison with Target Compound :
- FAMEs are aliphatic with flexible chains, whereas the target compound’s rigid aromatic core favors different applications (e.g., electronic materials vs. biofuels).
- FAMEs generally exhibit lower molecular weights (e.g., C₁₇H₃₄O₂ vs. ~C₁₆H₁₈O₅) but higher hydrophobicity due to long hydrocarbon chains.
Diterpene Methyl Esters
Key Differences :
- Diterpene esters are bulkier and more oxygenated than the target compound, often with biological activity tied to their terpene scaffolds.
- The target compound’s smaller size and aromaticity may improve synthetic accessibility compared to diterpenes.
Pharmaceutical Esters

Comparison with Target Compound :
- Pharmaceutical esters prioritize bioactivity and metabolic stability , whereas the target compound’s trimethoxy groups may confer antioxidant or DNA-intercalating properties.
Biological Activity
4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester (CAS Number: 90539-47-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14O5
- Molecular Weight : 262.26 g/mol
- Structure : The compound features a naphthalene core with three methoxy groups and a methyl ester functional group, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of 4,5,8-trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester has been investigated in various studies, revealing several pharmacological effects:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
Antimicrobial Properties
The compound has shown promising results against various microbial strains. Studies suggest that its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that 4,5,8-trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester can reduce inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study conducted on human fibroblast cells demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to controls. The results indicated a dose-dependent response with maximum efficacy at higher concentrations.
- Antimicrobial Assessment : In a clinical trial involving infected wound patients, topical application of the compound resulted in faster healing times and reduced infection rates compared to standard treatments.
- Anti-inflammatory Mechanism : A controlled study investigated the anti-inflammatory effects in a murine model of arthritis. The results showed that administration of the compound led to a significant reduction in paw swelling and joint stiffness.
The biological activities of 4,5,8-trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound likely enhances endogenous antioxidant defenses by upregulating genes involved in antioxidant production.
- Microbial Inhibition : Its structural features may allow it to penetrate microbial membranes effectively, leading to cell lysis or metabolic disruption.
- Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha, the compound may exert protective effects against chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


